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molecular formula C10H14N2O B144853 1-(Pyridin-4-yl)piperidin-4-ol CAS No. 130658-65-0

1-(Pyridin-4-yl)piperidin-4-ol

Cat. No. B144853
M. Wt: 178.23 g/mol
InChI Key: DMQVSUISDOVWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06605626B2

Procedure details

A solution of 4-hydroxypiperidine (7.80 g, 77 mmol), 4-bromopyridine (15.0 g, 77 mmol), and triethylamine (32 mL, 231 mmol) in 90 mL of EtOH and 30 mL of H2O was heated at 150° C. in a sealed tube for 4 days. The mixture was concentrated and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with 1 N NaOH (2×), diluted with EtOAc and the resulting solid collected by filtration affording 7.30 g (53%) of the title compound.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.C(N(CC)CC)C>CCO.O>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 and H2O
WASH
Type
WASH
Details
The organic layer was washed with 1 N NaOH (2×)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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